molecular formula C17H13ClN2O2 B11926881 N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide CAS No. 67728-26-1

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B11926881
CAS No.: 67728-26-1
M. Wt: 312.7 g/mol
InChI Key: WCILLABDKIZPNK-UHFFFAOYSA-N
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Description

Historical Context of Naphthalene Carboxamide Derivatives in Medicinal Chemistry

Naphthalene carboxamides have emerged as a privileged scaffold in medicinal chemistry due to their planar aromatic structure, which facilitates π-π stacking interactions with biological targets, and their synthetic versatility. Early work in the 2000s focused on derivatives such as N-[3-(4-substituted-1-piperazinyl)propyl]-6-methoxynaphthalene-2-carboxamides, which exhibited potent multidrug resistance (MDR) reversal activity in murine leukemia models. These compounds leveraged the naphthalene core’s ability to intercalate into cellular membranes and inhibit efflux pumps like P-glycoprotein. Subsequent studies expanded the applications of naphthalene carboxamides to antimicrobial agents, particularly against Mycobacterium tuberculosis, where derivatives like 1-hydroxynaphthalene-2-carboxanilides demonstrated low micromolar inhibitory concentrations. The incorporation of hydroxynaphthalene moieties further enhanced hydrogen-bonding capabilities, a feature critical for targeting hydrophobic enzyme active sites.

Period Key Development Biological Target Reference
2000s MDR reversal agents P-glycoprotein
2010s Antimycobacterial agents Mycobacterium tuberculosis
2020s Photosynthesis inhibitors Chloroplast enzymes

Role of Chlorophenyl Substitutions in Bioactive Molecule Design

The chlorophenyl group in this compound serves dual roles: electronic modulation and steric stabilization. Chlorine’s electron-withdrawing nature increases the compound’s lipophilicity, enhancing membrane permeability, while its halogen bonding potential strengthens interactions with target proteins. In comparative studies of hydroxynaphthalene carboxanilides, para-chloro substitutions improved antiproliferative activity against THP-1 leukemia cells by 40% compared to unsubstituted analogs. This effect correlates with the chlorine atom’s ability to stabilize charge-transfer complexes within the ATP-binding pockets of kinases. Furthermore, the ortho-chlorine position in the phenyl ring introduces steric hindrance, which can selectively block metabolic degradation pathways mediated by cytochrome P450 enzymes.

Significance of Amino Group Positioning in Aromatic Pharmacophores

The 4-amino group on the chlorophenyl ring of this compound is strategically positioned to participate in hydrogen-bonding networks with biological targets. In naphthalene carboxamides, amino groups at the para-position of the anilide moiety have been shown to increase solubility by 30% in aqueous media compared to meta-substituted derivatives. This positional preference aligns with computational models predicting stronger interactions with aspartate residues in enzyme active sites. For instance, in salicylanilide derivatives, the 4-amino group forms a critical hydrogen bond with Thr315 in the epidermal growth factor receptor (EGFR), reducing its kinase activity by 70% at 10 µM concentrations. Additionally, the amino group’s lone pair electrons contribute to resonance stabilization of the carboxamide linkage, prolonging metabolic stability in vivo.

The synthesis of this compound typically involves a multi-step sequence starting with 1-hydroxynaphthalene-2-carboxylic acid. Condensation with 4-amino-2-chloroaniline in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) yields the target compound after purification. Key synthetic challenges include minimizing racemization at the carboxamide bond and ensuring regioselective substitution on the naphthalene ring. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to under 2 hours while maintaining yields above 85%.

Properties

CAS No.

67728-26-1

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(4-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c18-14-9-11(19)6-8-15(14)20-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,19H2,(H,20,22)

InChI Key

WCILLABDKIZPNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Reagents :

  • Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N-Hydroxysuccinimide (NHS) or N,N-Diisopropylethylamine (DIPEA)

Procedure :

  • Activate 1-hydroxynaphthalene-2-carboxylic acid with DCC/HATU in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 4-amino-2-chloroaniline dropwise under nitrogen.

  • Stir at 25–40°C for 12–24 hours.

Yield : 65–78%.

Direct Acid-Chloride Method

Reagents :

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (C₂O₂Cl₂)

Procedure :

  • Convert 1-hydroxynaphthalene-2-carboxylic acid to its acid chloride via reflux with SOCl₂.

  • React with 4-amino-2-chloroaniline in tetrahydrofuran (THF) at 0°C.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 70–82%.

Synthesis of 4-Amino-2-chloroaniline

Catalytic Hydrogenation of Nitro Precursors

Catalyst : Raney nickel or cobalt, with organic sulfur additives (e.g., bis-(2-hydroxyethyl) sulfide).

Procedure :

  • Hydrogenate 2-chloro-4-nitroaniline at 50–150°C under 50–150 bar H₂ pressure.

  • Filter and recrystallize the product from toluene.

Yield : 74–89%.

Reductive Amination of Ketones

Substrate : p-Chloroacetophenone
Reagents : Methylamine, Raney nickel, methanol

Procedure :

  • React p-chloroacetophenone with methylamine in methanol.

  • Hydrogenate at 100°C under 140 bar H₂.

  • Distill the product under reduced pressure.

Yield : 68–76%.

Optimization and Comparative Analysis

Table 1: Reaction Conditions and Yields

MethodCatalyst/ReagentTemperature (°C)Pressure (bar)Yield (%)
Carbodiimide couplingHATU/DIPEA25–40Ambient65–78
Acid-chloride couplingSOCl₂0–25Ambient70–82
Nitro hydrogenationRaney Ni + sulfide100–15050–15074–89
Reductive aminationRaney Ni10014068–76

Key Observations :

  • Catalytic hydrogenation with sulfur additives suppresses dehalogenation, preserving the chloro substituent.

  • HATU-mediated coupling offers higher reproducibility but incurs greater cost compared to acid chlorides.

Purification and Characterization

Chromatography : Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase achieves >98% purity.
Spectroscopy :

  • IR : 3418 cm⁻¹ (N-H stretch), 1634 cm⁻¹ (C=O amide).

  • ¹H-NMR (DMSO-d₆): δ 8.2 (s, 1H, naphthyl-OH), 7.9–6.8 (m, aromatic Hs), 5.1 (s, 2H, NH₂).

Industrial-Scale Considerations

Batch vs. Continuous Flow :

  • Batch : Preferred for small-scale synthesis (1–10 kg) due to flexibility.

  • Continuous : Pressure-tube reactors with in-line separators enhance throughput for >100 kg production.

Catalyst Recycling : Raney nickel retains activity for 5–7 cycles when washed with methanol.

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity : Protection with tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions during coupling.

  • Amine Oxidation : Conduct reactions under nitrogen to avoid amine degradation.

Emerging Methodologies

Enzymatic Catalysis : Lipase-mediated amidation in non-aqueous media shows promise for greener synthesis, though yields remain suboptimal (45–55%) .

Chemical Reactions Analysis

Hydroxyl Group

The hydroxyl group participates in:

  • Acetylation : Reacts with acetic anhydride to form O-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications .

  • Metal coordination : Binds to transition metals (e.g., Fe³⁺) in chelation studies, forming complexes with potential catalytic activity .

Carboxamide Group

  • Hydrolysis : Under acidic conditions (HCl, 100°C), the amide bond hydrolyzes to regenerate the carboxylic acid and aniline derivatives .

  • Nucleophilic substitution : The chlorine atom on the chlorophenyl group undergoes substitution with amines or alkoxides .

Chlorophenyl Group

  • Suzuki coupling : The chloro substituent enables cross-coupling with boronic acids in palladium-catalyzed reactions to generate biaryl derivatives .

Interaction Studies with Biological Targets

The compound inhibits adenovirus (HAdV) replication by targeting DNA processes. Derivatives with substituted benzamide groups show enhanced selectivity:

Derivative IC₅₀ (μM) Selectivity Index (SI) Mechanistic Target
6 0.45>120Early-stage viral replication
43 0.27>150DNA polymerase inhibition
47 0.89>110Viral capsid assembly

Data from anti-HAdV assays suggest sub-micromolar potency for select derivatives .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its chlorine and hydroxyl substitutions:

Analog Key Structural Difference Reactivity Profile
N-(4-Aminophenyl)-1-hydroxynaphthalene-2-carboxamideLacks chlorine substituentReduced electrophilic substitution potential
1-Hydroxy-2-naphthalenecarboxylic acidNo carboxamide groupLimited participation in nucleophilic reactions
4-ChloroanilineSimplified aromatic systemHigher susceptibility to oxidation

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the naphthalene ring, forming quinone derivatives .

  • Thermal stability : Decomposes above 220°C, releasing CO₂ and NH₃ .

Scientific Research Applications

Chemistry

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various organic reactions such as acylation and amidation, making it versatile for synthetic applications .

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and protein functions. Preliminary studies suggest it may interact with specific enzymes or receptors linked to disease pathways, indicating its relevance in biological research .

Medicine

This compound has shown promise in therapeutic applications:

  • Antiviral Activity : Novel derivatives of this compound have been identified as potent inhibitors of human adenovirus (HAdV), with some exhibiting low cytotoxicity and high selectivity indexes .
  • Antimicrobial Properties : Compounds structurally related to this compound have demonstrated significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Data Tables

Case Study 1: Antiviral Activity

A series of substituted analogues of this compound were evaluated for their inhibitory effects on HAdV. Compounds demonstrated sub-micromolar potency with minimal cytotoxicity, suggesting their potential as therapeutic agents against viral infections .

Case Study 2: Antibacterial Activity

In vitro testing revealed that certain derivatives exhibited antibacterial activity comparable to established antibiotics like ampicillin. Notably, specific compounds showed effective minimum inhibitory concentrations (MIC) against resistant bacterial strains, indicating their potential utility in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antimicrobial Activity

and describe N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides and their derivatives. Key comparisons include:

Compound Name Substituents on Phenyl Ring MIC (µM) vs. E. coli MIC (µM) vs. Salmonella Key Findings
Target Compound 4-Amino-2-chloro Not reported Not reported Analytical methods established; structural template for optimization .
N-[2-(But-2-oxy)phenyl] derivative () 2-Butoxy 100 50 Highest potency in class; selective activity against Salmonella .
N-(4-Butoxyphenyl) derivative () 4-Butoxy Not tested Not tested Synthesized in 77% yield; melting point 154°C; characterized via NMR/HR-MS .

Key Observations :

  • Substituent Position : Alkoxy groups at the ortho position (e.g., 2-butoxy) enhance antimicrobial activity compared to para substitutions (e.g., 4-butoxy) .
  • Amino vs.
Antiviral Analogues

highlights substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent human adenovirus inhibitors. Although these compounds replace the naphthalene core with a benzene ring, they share critical pharmacophores:

  • Chlorophenyl Group: Essential for antiviral activity; MIC values against adenovirus range from 0.1–10 µM .
  • Hydroxyl and Carboxamide Moieties : These groups facilitate hydrogen bonding with viral targets, a feature shared with the target compound .

Structural Divergence :

Physicochemical and Analytical Comparisons
  • LogP and Solubility : The target compound (LogP 3.64) is more lipophilic than Naftol AS-E (N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide, LogP ~3.0), which could influence membrane permeability .
  • Chromatographic Behavior : The target compound elutes earlier than Naftol AS-E in reverse-phase HPLC due to differences in hydroxyl group positioning (1-hydroxy vs. 3-hydroxy) .
SAR Trends and Optimization Potential
  • Antimicrobial SAR : Alkoxy chain length and substitution position directly correlate with activity. For example, 2-butoxy derivatives () show lower MICs than shorter-chain analogs .
  • Antiviral SAR: Chlorine at the 2-position of the phenyl ring (as in the target compound) is critical for adenovirus inhibition, suggesting similar optimization strategies .

Biological Activity

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide, also known by its CAS number 67728-26-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

  • Molecular Formula : C17H13ClN2O2
  • Molecular Weight : 312.75 g/mol
  • LogP : 3.64

These properties suggest a moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.

Research indicates that this compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways.

Antiviral Activity

A notable study reported that derivatives of this compound exhibited potent activity against Human Adenovirus (HAdV), with selectivity indexes exceeding 100. Compounds derived from this structure were shown to inhibit the HAdV DNA replication process, highlighting its potential as an antiviral agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and THP-1 (monocytic leukemia) cells. The mechanism involved cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction .

Key Findings from Anticancer Studies:

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-710.5Induces apoptosis via ROS generation
This compoundTHP-18.3Causes G1 phase arrest and apoptosis

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A study indicated that it possesses significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This was attributed to its structural features that enhance interaction with bacterial targets .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has suggested that modifications to the anilide ring can significantly affect both potency and selectivity against different biological targets .

Case Studies

  • Antiviral Efficacy : A series of derivatives were synthesized and tested against HAdV, revealing that certain modifications led to enhanced antiviral activity while maintaining low cytotoxicity levels.
  • Cancer Cell Studies : Research demonstrated that compounds similar to this compound could effectively induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. How to evaluate antimicrobial activity of derivatives?

  • Methodology : Conduct MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Compare with positive controls (e.g., ciprofloxacin) and analyze dose-response curves. Structural analogs with electron-withdrawing groups (e.g., Cl) often enhance activity .

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